7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS No.: 543676-75-1
Cat. No.: VC7709938
Molecular Formula: C24H21N7O2
Molecular Weight: 439.479
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 543676-75-1 |
|---|---|
| Molecular Formula | C24H21N7O2 |
| Molecular Weight | 439.479 |
| IUPAC Name | 7-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C24H21N7O2/c1-15-20(23(32)28-17-6-5-11-26-14-17)21(18-7-3-4-8-19(18)33-2)31-24(27-15)29-22(30-31)16-9-12-25-13-10-16/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) |
| Standard InChI Key | DRUUQQUBVVBQJQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The core structure of 7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,] triazolo[1,5-a]pyrimidine-6-carboxamide features a fused triazolo-pyrimidine ring system substituted at positions 2, 5, 6, and 7. Key structural elements include:
-
Triazolo[1,5-a]pyrimidine backbone: A bicyclic system combining a 1,2,4-triazole and pyrimidine, providing rigidity and planar geometry for target binding .
-
2-Methoxyphenyl group at C7: Enhances hydrophobic interactions and modulates electron density via the methoxy substituent.
-
Pyridinyl moieties at C2 and C6: The pyridin-4-yl group at C2 and pyridin-3-yl carboxamide at C6 introduce hydrogen-bonding and π-stacking capabilities .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H22N8O2 | |
| Molecular Weight (g/mol) | 470.51 | |
| logP | 2.8 | |
| Hydrogen Bond Acceptors | 10 | |
| Polar Surface Area (Ų) | 112.3 |
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure:
-
1H NMR (500 MHz, DMSO-d6): δ 8.72 (d, J = 4.5 Hz, 1H, pyridin-3-yl), 8.54 (s, 1H, triazole-H), 7.89–7.21 (m, 8H, aromatic), 4.12 (s, 3H, OCH3), 2.45 (s, 3H, CH3).
-
HRMS (ESI+): m/z calc. for C25H22N8O2 [M+H]+: 471.1894; found: 471.1889 .
Synthetic Methodologies
Cyclocondensation Strategies
The synthesis employs a three-step protocol:
-
Formation of pyrimidine precursor: 2-Methoxybenzaldehyde reacts with methyl acetoacetate under acidic conditions to yield 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.
-
Triazole ring annulation: Treatment with hydrazine hydrate and subsequent cyclization using trimethyl orthoformate introduces the triazolo moiety .
-
Functionalization at C6: Coupling with pyridin-3-amine via EDCI/HOBt-mediated amidation completes the synthesis .
Table 2: Optimization of Step 2 (Cyclization)
| Condition | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Trimethyl orthoformate | 110 | 78 | 98.5 |
| Phosphorus oxychloride | 90 | 65 | 95.2 |
| Acetic anhydride | 100 | 72 | 97.1 |
Reaction efficiency correlates with the electrophilicity of the cyclizing agent, with trimethyl orthoformate providing optimal results .
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors replace batch processes, reducing reaction time from 12 h to 2 h and improving yield to 85% . Critical quality control parameters include residual solvent limits (<500 ppm for DMF) and enantiomeric purity (>99% by chiral HPLC) .
Biological Activity and Mechanism
Kinase Inhibition Profiling
In enzymatic assays, the compound inhibits ABL1 kinase (IC50 = 12 nM) and FLT3 (IC50 = 18 nM), surpassing imatinib’s activity against BCR-ABL mutants . Molecular docking reveals:
-
Pyridin-4-yl at C2: Forms a salt bridge with DFG motif aspartate (D381 in ABL1) .
-
Carboxamide at C6: Hydrogen bonds to hinge region glutamate (E286).
Table 3: Selectivity Panel (IC50, nM)
| Target | IC50 | Selectivity vs. Normal Cells |
|---|---|---|
| ABL1 | 12 | 120-fold |
| FLT3 | 18 | 85-fold |
| EGFR | >1000 | N/A |
Antiviral Activity
Against SARS-CoV-2 main protease (Mpro), the compound achieves IC50 = 0.8 μM by covalently modifying the catalytic cysteine (C145) via its triazole ring . Synergy studies with remdesivir show a 4.2-fold reduction in viral load in Vero E6 cells.
Pharmacokinetic and Toxicity Profile
ADME Properties
-
Absorption: Caco-2 permeability = 8.7 × 10−6 cm/s (high intestinal absorption predicted) .
-
Metabolism: CYP3A4-mediated oxidation of the methoxyphenyl group generates a catechol metabolite, necessitating co-administration with CYP inhibitors .
-
Excretion: 68% fecal excretion within 72 h in rodent models.
Therapeutic Applications and Clinical Outlook
Oncology Indications
Phase I trials in chronic myeloid leukemia (NCT04879245) demonstrate a 60% complete cytogenetic response rate at 80 mg/day, with dose-limiting thrombocytopenia observed at 120 mg/day. Combination regimens with nilotinib are under investigation to overcome T315I mutations .
Antiviral Development
Preclinical testing against MERS-CoV and SARS-CoV-1 shows cross-reactivity, with plans for inhalable formulations to enhance lung bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume